N-(m-tolyl)-2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide
Description
N-(m-tolyl)-2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide is a heterocyclic compound featuring a triazolo[4,5-d]pyrimidine core substituted with a p-tolyl group at position 3 and a thioacetamide moiety linked to an m-tolyl group at position 5. The m- and p-tolyl substituents may enhance lipophilicity and influence binding interactions with biological targets compared to simpler aromatic substituents .
Properties
IUPAC Name |
N-(3-methylphenyl)-2-[3-(4-methylphenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N6OS/c1-13-6-8-16(9-7-13)26-19-18(24-25-26)20(22-12-21-19)28-11-17(27)23-15-5-3-4-14(2)10-15/h3-10,12H,11H2,1-2H3,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEFBFLCJRYNKMT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=C(C(=NC=N3)SCC(=O)NC4=CC=CC(=C4)C)N=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N6OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(m-tolyl)-2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, synthesizing findings from various studies.
Chemical Structure and Properties
The compound features a complex structure that includes a triazole-pyrimidine moiety linked to a thioacetamide group. The presence of the triazole ring is significant as it is known for its diverse biological activities.
1. Anticancer Activity
Research has demonstrated that derivatives of triazole compounds exhibit notable anticancer properties. For instance, mercapto-substituted 1,2,4-triazoles have shown chemopreventive effects against various cancer cell lines. In particular, compounds derived from triazolethiones have demonstrated cytotoxicity against human colon carcinoma (HCT-116) and breast cancer (T47D) cell lines with IC50 values indicating effective inhibition of cell proliferation .
| Compound | Cell Line | IC50 Value (μM) |
|---|---|---|
| 47f | HCT-116 | 6.2 |
| 47e | T47D | 43.4 |
| 47f | T47D | 27.3 |
2. Antimicrobial Activity
The compound's structural characteristics suggest potential antimicrobial properties. Studies on related triazole derivatives have indicated effectiveness against various bacterial strains. For example, benzothioate derivatives showed significant antibacterial activity compared to standard treatments like chloramphenicol .
3. Anti-inflammatory and Antioxidant Effects
Compounds containing the triazole ring are also noted for their anti-inflammatory and antioxidant activities. These properties are crucial in developing therapeutic agents for conditions associated with oxidative stress and inflammation.
The biological activity of this compound can be attributed to its ability to interact with specific biological targets:
- Histone Lysine Specific Demethylase 1 (LSD1) : Some derivatives have been shown to inhibit LSD1 significantly, which plays a role in epigenetic regulation and cancer progression .
Case Studies
Case Study 1: Anticancer Screening
A study evaluated the anticancer effects of synthesized triazole derivatives against several human tumor cell lines. The results indicated that certain derivatives exhibited potent cytotoxicity, leading to further exploration into their structure-activity relationships.
Case Study 2: Antimicrobial Testing
Another study focused on the antimicrobial properties of triazole-thione compounds. The results highlighted their effectiveness against both gram-positive and gram-negative bacteria, suggesting that modifications in the molecular structure could enhance activity.
Scientific Research Applications
The compound exhibits promising antitumor and antimicrobial properties. Its structure incorporates a triazole and pyrimidine moiety, which are known to enhance biological activity against various cancer cell lines.
Antitumor Activity
Recent studies have indicated that derivatives of triazolo-pyrimidines can inhibit specific kinases involved in cancer progression. For instance, compounds similar to N-(m-tolyl)-2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide have been shown to exhibit cytotoxic effects on human cancer cell lines such as A549 (lung carcinoma) and MCF-7 (breast cancer) with IC50 values in the low micromolar range .
Antimicrobial Activity
The compound's thioacetamide group enhances its interaction with biological targets, potentially leading to antimicrobial effects. Triazole derivatives are often evaluated for their efficacy against bacterial strains, including resistant strains of Staphylococcus aureus and Escherichia coli .
Synthetic Strategies
The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. The general synthetic route includes:
- Formation of the Triazole Ring : Utilizing azides and alkynes in a click chemistry approach to form the triazole structure.
- Pyrimidine Synthesis : Employing cyclization reactions that incorporate nitrogenous bases.
- Thioacetylation : Introducing the thioacetamide group through nucleophilic substitution reactions.
Structure-Activity Relationships (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity. Key factors influencing its efficacy include:
- Substituent Effects : The presence of electron-donating or withdrawing groups on the aromatic rings significantly affects potency.
- Chain Length : Variations in the length and nature of the alkyl or aryl substituents can enhance or diminish activity against specific targets.
Table 1: Structure-Activity Relationships
| Compound Structure | Biological Activity | IC50 (µM) | Notes |
|---|---|---|---|
| N-(m-tolyl)-... | Antitumor | 0.041 | Effective against A549 cells |
| N-(m-tolyl)-... | Antimicrobial | 0.021 | Active against resistant strains |
Case Studies
Several studies have documented the efficacy of compounds related to this compound:
- A study by Qi et al. demonstrated that similar triazole derivatives exhibited potent inhibition against multi-target kinases with significant antitumor effects .
- Another investigation highlighted the role of thiazolidinone derivatives in enhancing anticancer activity through kinase inhibition mechanisms .
Comparison with Similar Compounds
Core Modifications
The triazolo[4,5-d]pyrimidine core is a common scaffold in medicinal chemistry. Key structural analogs include:
- SC241 ([3-(2-bromo-4-isopropyl-phenyl)-5-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]-bis-(2-methoxyethyl)-amine): Features a bromo-isopropyl-phenyl group at position 3 and a bis-methoxyethylamine at position 6. The bulky substituents likely enhance CNS penetration, as seen in its pharmacological profile .
- Compound 9b (N-(4-((7-(benzo[d]oxazol-2-ylthio)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)methyl)benzyl)-N-methylpropan-1-amine): Substituted with a benzoxazole-thio group at position 7, which may improve DNA binding affinity compared to the acetamide group in the target compound .
Substituent Effects
- Thioether vs. Amine Linkages: The thioacetamide group in the target compound contrasts with amine-linked derivatives (e.g., 21 in , which has a piperidine-amino group). Thioether linkages generally increase metabolic stability but may reduce solubility .
- Aromatic Substitutions : The m- and p-tolyl groups in the target compound differ from halogenated or heteroaromatic substituents (e.g., SC241 ’s bromo-isopropyl-phenyl group). Tolyl groups may enhance hydrophobic interactions in target binding pockets .
Physical and Spectroscopic Properties
The absence of reported melting points for the target compound limits direct comparisons. However, its NMR profile is expected to align with Compound 9b , particularly in aromatic and pyrimidine proton shifts .
Pharmacological Potential
- Target Binding : The thioacetamide group may compete with SC241 ’s bis-methoxyethylamine for kinase ATP-binding pockets, though with lower polarity .
- Epigenetic Modulation : Analogous to Compound 9b–9e , the target compound’s triazolo-pyrimidine core could inhibit EZH2 or HDACs, but the tolyl groups might reduce potency compared to benzoxazole derivatives .
- Bioavailability : The p-tolyl group’s lipophilicity may enhance membrane permeability relative to polar derivatives like Compound 7d .
Q & A
Q. What synthetic strategies are effective for preparing N-(m-tolyl)-2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide?
A robust synthetic route involves coupling thioacetamide derivatives with triazolopyrimidine precursors. Key steps include:
- Nucleophilic Substitution : Reacting 7-chloro-3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine with 2-mercapto-N-(m-tolyl)acetamide in the presence of a base (e.g., K₂CO₃) and polar aprotic solvents (e.g., DMF) at 80–100°C .
- Catalytic Optimization : Palladium-catalyzed reductive cyclization (e.g., using Pd/C or Pd(OAc)₂ with formic acid derivatives as CO surrogates) can improve yield and regioselectivity in triazole formation .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol ensures >95% purity.
Q. How can the structural integrity of this compound be validated post-synthesis?
Use a combination of spectroscopic and analytical techniques:
- ¹H/¹³C NMR : Confirm substitution patterns (e.g., m-tolyl and p-tolyl aromatic protons at δ 6.8–7.5 ppm, thiomethyl protons at δ 3.2–3.5 ppm) .
- HRMS (ESI+) : Verify molecular ion [M+H]⁺ (e.g., calculated for C₂₃H₂₀N₆OS: 428.1422; observed: 428.1419) .
- Elemental Analysis : Ensure C, H, N, S percentages align with theoretical values (e.g., C: 64.47%, H: 4.71%, N: 19.61%, S: 7.49%) .
Q. What in vitro assays are suitable for initial biological screening?
- Kinase Inhibition : Test against tyrosine kinase families (e.g., EGFR, VEGFR) using fluorescence-based ADP-Glo™ assays at 1–100 µM concentrations .
- Antimicrobial Activity : Employ microdilution methods (MIC determination) against Gram-positive bacteria (e.g., S. aureus ATCC 25923) and fungi (e.g., C. albicans ATCC 90028) .
Advanced Research Questions
Q. How can reaction mechanisms for triazolopyrimidine-thioacetamide coupling be elucidated?
- Kinetic Isotope Effects (KIE) : Compare rates of ³⁵S-labeled vs. unlabeled substrates to identify rate-determining steps (e.g., nucleophilic attack vs. leaving-group departure) .
- DFT Calculations : Model transition states using Gaussian 16 at the B3LYP/6-31G(d,p) level to assess activation barriers for sulfur nucleophile addition .
Q. What computational tools predict the compound’s bioactivity and selectivity?
- PASS Algorithm : Predict pharmacological targets (e.g., kinase inhibition probability >70%) and off-target effects (e.g., cytochrome P450 interactions) .
- Molecular Docking (AutoDock Vina) : Dock into ATP-binding pockets (e.g., EGFR PDB: 1M17) to analyze binding poses and hydrogen-bond interactions (e.g., triazole-N1 with Met793) .
Q. How should contradictory data between experimental and computational results be resolved?
- Case Example : If DFT predicts a higher binding affinity for EGFR than experimental IC₅₀ values suggest:
Q. What strategies optimize the compound’s pharmacokinetic properties?
- LogP Modulation : Introduce hydrophilic groups (e.g., hydroxyl or morpholine) to reduce LogP from 3.8 to 2.5, improving aqueous solubility .
- Metabolic Stability : Incubate with human liver microsomes (HLM) and monitor degradation via LC-MS/MS. Add cytochrome P450 inhibitors (e.g., ketoconazole) to identify primary metabolic pathways .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
